Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate
Description
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate (CAS: 2344679-50-9) is a lithium salt featuring an azetidine (4-membered nitrogen-containing ring) core substituted at the 3-position with a tert-butoxycarbonylamino (Boc) group. The acetate moiety is linked to the azetidine’s 1-position, forming a zwitterionic structure stabilized by the lithium counterion. Its molecular formula is C₁₁H₁₉LiN₂O₄, with a molecular weight of 250.2 g/mol .
The Boc group serves as a protective moiety for the amino group, enhancing stability during synthesis and handling. The azetidine ring contributes to conformational rigidity, which may influence binding interactions in biological or catalytic applications. The lithium ion likely improves solubility in polar solvents, a characteristic critical for pharmaceutical formulations or ionic reaction systems.
Properties
IUPAC Name |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJHXBYBWYWHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1CN(C1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17LiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate typically involves the reaction of 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a suitable solvent like acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of lithium derivatives. For instance, compounds similar to lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate have been synthesized and tested for their antiproliferative effects against various cancer cell lines.
Case Study:
A series of compounds derived from lithium acetate were evaluated for their activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Among 25 screened derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant anticancer potential .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 5.3 |
| Compound C | HCT-116 | 7.52 |
Neuroprotective Effects
Lithium compounds are known for their neuroprotective effects, particularly in the treatment of bipolar disorder and depression. Research indicates that lithium can stabilize mood and has neuroprotective properties that may be beneficial in neurodegenerative diseases.
Research Insights:
Studies have shown that lithium administration can lead to increased levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth. This suggests potential applications in treating conditions like Alzheimer’s disease .
Catalysis
Lithium compounds have been investigated for their catalytic properties in organic synthesis. The unique structure of this compound allows it to function effectively as a catalyst in various reactions.
Example Application:
In a study focused on phase-transfer catalysis, lithium derivatives were used to enhance reaction rates and selectivity in the synthesis of complex organic molecules. This application showcases the versatility of lithium compounds beyond traditional medicinal uses .
Summary of Findings
The diverse applications of this compound highlight its significance in both medicinal chemistry and material science:
- Anticancer Activity: Demonstrated potential against various cancer cell lines with promising IC50 values.
- Neuroprotective Effects: Beneficial in mood stabilization and neurodegenerative diseases.
- Catalytic Properties: Effective as a catalyst in organic synthesis, enhancing reaction efficiency.
Mechanism of Action
The mechanism of action of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues are categorized based on shared features: azetidine rings, Boc-protected amino groups, or lithium carboxylate salts. Below is a comparative analysis:
Table 1: Key Properties of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate and Analogues
Detailed Analysis
Azetidine vs. Pyridine/Thietane Rings
- The azetidine ring in the target compound introduces high ring strain compared to 6-membered pyridine (in ) or 3-membered thietane (in ). This strain may enhance reactivity in nucleophilic substitution or ring-opening reactions .
- The pyridine-based analogue () exhibits aromatic stabilization, reducing reactivity but improving thermal stability.
Boc-Protected Amino Groups
- The Boc group is a common feature in , and the target compound. It provides pH-sensitive protection , enabling deprotection under acidic conditions. However, in , the Boc group is part of a linear carboxylic acid, limiting conformational rigidity compared to the azetidine-based structure .
Lithium Counterion vs. Ethyl Ester/Acid Forms
- The lithium salt () likely has higher aqueous solubility than the ethyl ester in or the carboxylic acid in . This makes it preferable for applications requiring ionic conductivity or rapid dissolution.
- The ethyl ester in may enhance lipid solubility, favoring membrane permeability in biological systems.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed amination (as in ) for azetidine functionalization, followed by Boc protection and lithium salt formation.
- Stability : The Boc group and lithium ion may confer superior stability compared to analogues like , which lacks a stabilizing ring system.
- Applications: Potential uses include ionic liquids (due to lithium’s conductivity), ligands in catalysis (leveraging azetidine’s rigidity), or intermediates for TLR-targeting drugs (as in ).
Biological Activity
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate, a lithium salt derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of lithium-based compounds that have been studied for various therapeutic applications, particularly in psychiatry and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉LiN₂O₄
- Molecular Weight : 250.2 g/mol
- CAS Number : 139022696
Lithium compounds are primarily known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, which plays a critical role in the phosphoinositide signaling pathway. This inhibition can lead to decreased levels of inositol and affect neurotransmitter signaling, particularly serotonin and norepinephrine pathways .
- Modulation of Neurotransmitter Release : Lithium has been shown to affect the release of various neurotransmitters, enhancing serotonin and norepinephrine levels while inhibiting dopamine release in certain contexts .
- Neuroprotective Effects : Some studies suggest that lithium may exert neuroprotective effects through the activation of signaling pathways that promote cell survival and reduce apoptosis .
1. Psychiatric Disorders
Lithium is widely recognized for its efficacy in treating bipolar disorder and major depressive disorder. The specific compound under review may share similar properties due to its structural analogies with established lithium salts.
2. Thyroid Function
Lithium has been associated with thyroid dysfunctions, including hypothyroidism and hyperthyroidism. A retrospective study involving 14 patients indicated a significant association between long-term lithium therapy and the development of thyrotoxicosis, suggesting that monitoring thyroid function is crucial during treatment .
Case Study 1: Lithium-Induced Thyrotoxicosis
A study reported on 14 patients who developed thyrotoxicosis while on lithium therapy. The findings highlighted that the incidence was more than three times greater than expected based on local incidence rates. Treatment involved antithyroid medications, with some patients requiring radioactive iodine therapy .
Case Study 2: Neuroprotection in Neurodegenerative Diseases
Research has indicated that lithium may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that lithium could reduce amyloid-beta toxicity and promote neuronal survival through its action on signaling pathways related to cell survival .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Mood Stabilization | Inhibition of inositol monophosphatase | |
| Neuroprotection | Activation of cell survival pathways | |
| Thyroid Dysfunction | Induction of hypothyroidism/hyperthyroidism |
Table 2: Case Studies Overview
Q & A
Q. What are the recommended synthetic routes for Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Azetidine functionalization : Introduce the tert-butyloxycarbonyl (Boc) protecting group to the azetidine nitrogen via carbamate formation using di-tert-butyl dicarbonate [(Boc)₂O] under anhydrous conditions (e.g., DCM, 0°C to room temperature) .
- Acetate coupling : React the Boc-protected azetidine with a bromoacetate derivative (e.g., ethyl bromoacetate) in the presence of a base (e.g., K₂CO₃) to form the ester intermediate. Subsequent saponification with LiOH yields the lithium salt .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity isolation.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this lithium complex?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the azetidine ring, Boc group, and acetate moiety. Lithium coordination can be inferred from shifts in carbonyl (170–175 ppm) and amine protons .
- X-ray diffraction (XRD) : Single-crystal XRD (e.g., using Mo-Kα radiation) resolves the coordination geometry. Refinement software (e.g., SHELX) can model Li⁺ interactions with the acetate oxygen and azetidine nitrogen .
- FT-IR spectroscopy : Confirm carbamate (C=O stretch ~1680 cm⁻¹) and carboxylate (asymmetric stretch ~1570 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to model the lithium coordination environment?
- Computational setup : Use the Vienna Ab Initio Simulation Package (VASP) with projector-augmented wave (PAW) pseudopotentials to model Li⁺ interactions . Optimize the exchange-correlation functional (e.g., PBE-GGA) for accurate electronic structure prediction .
- Key analyses :
- Charge density distribution to identify Li⁺ binding sites.
- Electron localization function (ELF) maps to assess covalent/ionic character in Li-O/N bonds .
- Molecular dynamics (MD) simulations (NVT ensemble, 300 K) to study solvation effects in polar solvents .
Q. What electrochemical characterization methods are suitable for evaluating its performance in lithium-ion conduction?
- Impedance spectroscopy : Measure ionic conductivity (σ) via AC impedance (frequency range: 1 Hz–1 MHz) in a symmetric Li|electrolyte|Li cell. Calculate σ using the bulk resistance (R₆) from Nyquist plots .
- Cyclic voltammetry : Assess electrochemical stability window (vs. Li/Li⁺) at scan rates of 0.1–1 mV/s. A stable window >4.5 V indicates compatibility with high-voltage cathodes .
- Transference number (t⁺) : Use the Bruce-Vincent method with DC polarization to determine Li⁺ contribution to total conductivity .
Q. How to resolve discrepancies between computational predictions and experimental observations in its ionic conductivity?
- Hybrid DFT-MD approaches : Combine DFT-calculated Li⁺ migration barriers with MD simulations of ion diffusion pathways to identify kinetic limitations .
- Experimental validation :
- Neutron diffraction to refine Li⁺ occupancy in the crystal lattice.
- Pulsed-field gradient (PFG) NMR to measure Li⁺ self-diffusion coefficients .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
